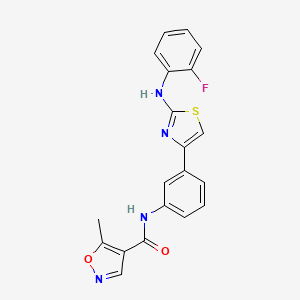

N-(3-(2-((2-Fluorphenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, thiazole, phenyl, and isoxazole moieties

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Verbindungen mit ähnlicher Struktur wurden als potenziell antitumoraktiv befunden . Beispielsweise wurde eine Verbindung mit ähnlicher Struktur als selektiver Degrader von Histon-Deacetylase-3 (HDAC3) entwickelt, einem potenziellen Ziel für die Krebsbehandlung .

Antibakterielle Aktivität

Der Thiazol-Kern, ein Bestandteil der Verbindung, wurde als antibakteriell wirksam beschrieben . Dies könnte möglicherweise zur Entwicklung neuer Antibiotika eingesetzt werden.

Entzündungshemmende Aktivität

Thiazol-Derivate wurden als entzündungshemmend nachgewiesen . Dies deutet darauf hin, dass die Verbindung möglicherweise zur Behandlung entzündlicher Erkrankungen eingesetzt werden könnte.

Antivirale Aktivität

Verbindungen mit ähnlicher Struktur wurden als antiviral wirksam nachgewiesen . Dies könnte möglicherweise zur Entwicklung neuer antiviraler Medikamente eingesetzt werden.

Antifungal Aktivität

Der Thiazol-Kern, ein Bestandteil der Verbindung, wurde als antifungizid wirksam beschrieben . Dies könnte möglicherweise zur Entwicklung neuer Antimykotika eingesetzt werden.

Antituberkuloseaktivität

Der Thiazol-Kern, ein Bestandteil der Verbindung, wurde als antituberkulos wirksam beschrieben . Dies könnte möglicherweise zur Entwicklung neuer Antituberkulotika eingesetzt werden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-fluoroaniline with a thioamide under acidic conditions to form 2-((2-fluorophenyl)amino)thiazole.

Coupling with Phenyl Group: The thiazole derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Isoxazole Formation: The isoxazole ring is formed by cyclization of an appropriate precursor, such as a β-keto ester, under basic conditions.

Final Coupling: The final step involves coupling the isoxazole derivative with the thiazole-phenyl intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental

Eigenschaften

IUPAC Name |

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S/c1-12-15(10-22-27-12)19(26)23-14-6-4-5-13(9-14)18-11-28-20(25-18)24-17-8-3-2-7-16(17)21/h2-11H,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSORSBNEHXODI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole](/img/structure/B2597787.png)

![1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide](/img/structure/B2597790.png)

![6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2597795.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2597796.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2597799.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2597800.png)

![2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2597801.png)

![N-benzyl-N-ethyl-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597805.png)